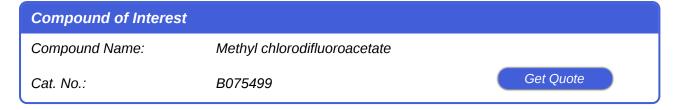


A Technical Guide to Methyl Chlorodifluoroacetate: Commercial Availability, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl chlorodifluoroacetate (CAS No. 1514-87-0) is a versatile fluorinated building block of significant interest in the pharmaceutical, agrochemical, and material science sectors. Its unique chemical structure, featuring a reactive chlorodifluoromethyl group, enables its use as a key intermediate in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the commercial availability of **Methyl chlorodifluoroacetate**, details on its chemical and physical properties, and outlines protocols for its synthesis and application, particularly in difluoromethylation reactions.

Commercial Availability and Suppliers

Methyl chlorodifluoroacetate is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels are typically high, often exceeding 99%.[1][2] When sourcing this reagent, it is crucial to consider supplier reputation, batch-to-batch consistency, and the availability of comprehensive analytical data, such as Certificates of Analysis (CoA).

Table 1: Prominent Suppliers of Methyl Chlorodifluoroacetate



Supplier	Purity/Grades Offered	Notes
Sigma-Aldrich (Merck)	99%	Offers various quantities for research and development.[3]
Chem-Impex International	≥ 99% (Assay)	Provides a range of pack sizes from 5g to 1kg.[2]
Manchester Organics	97%	Stocks the material and offers bulk quotes.[5]
Santa Cruz Biotechnology	Research Grade	Product intended for proteomics research.[6][7]
LGC Standards	High Purity	Provides the material with detailed product information.

Chemical and Physical Properties

Methyl chlorodifluoroacetate is a colorless to pale yellow liquid with a sharp, pungent odor.[8] It is a volatile compound with limited solubility in water but is miscible with many common organic solvents.[8]

Table 2: Physicochemical Data of Methyl Chlorodifluoroacetate



Property	Value	Reference(s)
CAS Number	1514-87-0	[2][9][6][8][10]
Molecular Formula	C ₃ H ₃ ClF ₂ O ₂	[2][8][10]
Molecular Weight	144.50 g/mol	[2][9][10]
Appearance	Clear colorless liquid	[2][8]
Purity	≥ 99% (typical)	[1][2][9]
Density	1.37 g/mL at 25 °C	[2][9]
Boiling Point	79-81 °C	[2][9]
Refractive Index	n20/D 1.349	[2][9]
Flash Point	19 °C (66.2 °F) - closed cup	[9][4]
InChI Key	AWUPLMYXZJKHEG- UHFFFAOYSA-N	[9][8]
Canonical SMILES	COC(=O)C(F)(F)CI	[9][8]

Experimental Protocols Synthesis of Methyl Chlorodifluoroacetate

The industrial synthesis of **Methyl chlorodifluoroacetate** often involves the reaction of chlorodifluoroacetyl chloride with methanol.[6] A laboratory-scale adaptation of this procedure can be performed utilizing standard esterification techniques.

Protocol: Fischer Esterification of Chlorodifluoroacetic Acid

This protocol is a standard laboratory procedure for esterification and is adapted for the synthesis of **Methyl chlorodifluoroacetate**.

Materials:

Chlorodifluoroacetic acid



- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- · Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Magnetic stirrer and stir bar

Procedure:

- In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve chlorodifluoroacetic acid (1.0 eq) in an excess of anhydrous methanol (5-10 eq).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- After completion, allow the mixture to cool to room temperature.
- Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).



- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by fractional distillation under atmospheric pressure to obtain pure
 Methyl chlorodifluoroacetate (boiling point: 79-81 °C).[2][9]

Application in Difluoromethylation Reactions

Methyl chlorodifluoroacetate serves as a precursor for the generation of difluorocarbene, a reactive intermediate used for the introduction of the difluoromethyl group into various substrates. While many protocols utilize sodium chlorodifluoroacetate, the methyl ester can be used, often with in-situ saponification or under conditions that facilitate the elimination of methyl formate.

Protocol: Difluoromethylation of a Phenol (General Procedure)

This protocol is adapted from procedures using sodium chlorodifluoroacetate for the difluoromethylation of phenols.

Materials:

- Methyl chlorodifluoroacetate
- Substituted phenol
- Potassium carbonate (or Cesium carbonate)
- N,N-Dimethylformamide (DMF, anhydrous)
- Reaction vial or flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)

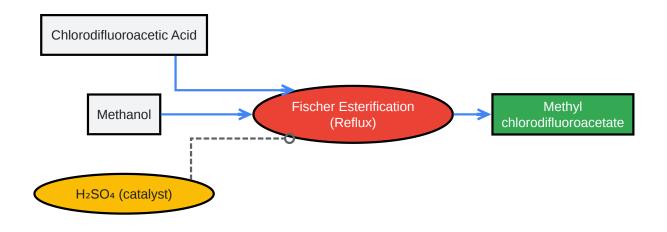
Procedure:

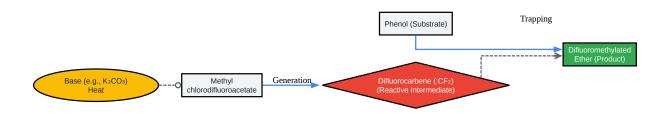


- To a dry reaction vial or flask under an inert atmosphere, add the substituted phenol (1.0 eq) and potassium carbonate (2.0-3.0 eq).
- Add anhydrous DMF to dissolve the reactants.
- Add **Methyl chlorodifluoroacetate** (1.5-2.0 eq) to the stirred mixture.
- Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated ether.

Visualizations







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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. guidechem.com [guidechem.com]



- 5. pubs.acs.org [pubs.acs.org]
- 6. JPH1192423A Production of methyl ester or ethyl ester of trifluoroacetic acid and chlorodifluoroacetic acid Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
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